4-Bromo-n-methyl-2-nitroaniline

Catalog No.
S665058
CAS No.
53484-26-7
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-n-methyl-2-nitroaniline

CAS Number

53484-26-7

Product Name

4-Bromo-n-methyl-2-nitroaniline

IUPAC Name

4-bromo-N-methyl-2-nitroaniline

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3

InChI Key

IFTUKVAJYOQKRS-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=C(C=C1)Br)[N+](=O)[O-]

4-Bromo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2C_7H_7BrN_2O_2 and a molecular weight of approximately 231.047 g/mol. This compound features a bromine atom and a nitro group attached to an aniline structure, specifically at the 4 and 2 positions, respectively. The presence of the N-methyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses. It is characterized by a melting point of approximately 97.5-98 °C and a boiling point of around 316.1 °C at atmospheric pressure .

Typical of aromatic amines, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, yielding 4-bromo-N-methyl-aniline.
  • Coupling Reactions: This compound can undergo coupling reactions with diazonium salts to form azo compounds, which are important in dye chemistry.

The synthesis of 4-Bromo-N-methyl-2-nitroaniline can be achieved through several methods:

  • Bromination of Aniline Derivatives: Starting from N-methyl-2-nitroaniline, bromination can be performed using bromine or hydrogen bromide in the presence of a solvent like acetic acid.
  • Nitration of Brominated Anilines: Alternatively, brominated anilines can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Use of Catalysts: Catalytic methods involving palladium or other transition metals may also facilitate the synthesis by promoting cross-coupling reactions .

4-Bromo-N-methyl-2-nitroaniline is primarily used as an intermediate in the synthesis of dyes and pigments due to its ability to form stable azo compounds. Additionally, it may find applications in:

  • Pharmaceuticals: As a precursor for developing drugs with potential antimicrobial and anticancer properties.
  • Chemical Research: In studies related to the reactivity of nitro compounds and their derivatives.
  • Agricultural Chemicals: As part of formulations for herbicides or fungicides.

Research on similar compounds indicates that 4-Bromo-N-methyl-2-nitroaniline may interact with biological systems in ways that could affect its pharmacological profile. Interaction studies typically focus on:

  • Protein Binding: Understanding how the compound binds to proteins can provide insights into its bioavailability and efficacy.
  • Metabolic Pathways: Investigating how this compound is metabolized in organisms helps predict its behavior in biological systems.

Several compounds share structural similarities with 4-Bromo-N-methyl-2-nitroaniline, each exhibiting unique properties and applications:

Compound NameCAS NumberKey Features
4-Bromo-2-nitroaniline875-51-4Commonly used as a dye intermediate
5-Bromo-N-methyl-2-nitroaniline302800-13-1Similar structure with different positioning
4-Bromo-N,N-dimethyl-2-nitroaniline829-02-7Contains dimethyl substitution
N-(4-Bromophenyl)-2-nitroaniline58476-59-8Different substitution pattern

These compounds illustrate the diversity within the nitroaniline family while highlighting the unique characteristics of 4-Bromo-N-methyl-2-nitroaniline due to its specific substitutions and potential applications in various fields .

XLogP3

3.1

Other CAS

53484-26-7

Wikipedia

4-bromo-n-methyl-2-nitroaniline

Dates

Modify: 2023-08-15

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